molecular formula C10H10N2O2 B189704 3,7-Diazatricyclo[4.2.2.22,5]dodeca-9,11-diene-4,8-dione CAS No. 7154-60-1

3,7-Diazatricyclo[4.2.2.22,5]dodeca-9,11-diene-4,8-dione

Cat. No. B189704
CAS RN: 7154-60-1
M. Wt: 190.2 g/mol
InChI Key: WYMWYRQOKYYHPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,7-Diazatricyclo[4.2.2.22,5]dodeca-9,11-diene-4,8-dione is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique structure and potential applications. It is commonly referred to as DTDQ and is synthesized through a multistep process involving the condensation of cyclopentanone, ethyl cyanoacetate, and ammonia.

Mechanism of Action

The mechanism of action of DTDQ is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. ROS are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids. Apoptosis is a programmed cell death process that is essential for maintaining tissue homeostasis and eliminating damaged or abnormal cells.
Biochemical and Physiological Effects:
Studies have shown that DTDQ can induce apoptosis in various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to inhibit the growth of cancer cells in animal models. In addition, DTDQ has been found to have antioxidant properties and can protect against oxidative stress-induced damage in cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DTDQ in lab experiments is its ability to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. However, the complex synthesis process and low yield of the compound can make it difficult to obtain sufficient quantities for large-scale experiments. In addition, the mechanism of action of DTDQ is not fully understood, which can make it challenging to optimize its use in lab settings.

Future Directions

There are several potential future directions for research on DTDQ. One area of interest is the development of more efficient synthesis methods that can produce higher yields of the compound. Another area of research is the identification of the specific molecular targets of DTDQ and the elucidation of its mechanism of action. Additionally, further studies are needed to determine the potential applications of DTDQ in the treatment of other diseases beyond cancer.

Synthesis Methods

The synthesis of DTDQ involves several steps, starting with the condensation of cyclopentanone and ethyl cyanoacetate to form dihydropyridine. The dihydropyridine is then treated with ammonia to form the intermediate compound, which is oxidized to produce DTDQ. The process is complex and requires careful control of reaction conditions to ensure a high yield and purity of the final product.

Scientific Research Applications

DTDQ has been the subject of extensive scientific research due to its potential applications in various fields. It has shown promising results as a catalyst for organic reactions, particularly in the synthesis of chiral compounds. It has also been studied for its potential use in the treatment of cancer and other diseases due to its ability to induce cell death in cancer cells.

properties

CAS RN

7154-60-1

Product Name

3,7-Diazatricyclo[4.2.2.22,5]dodeca-9,11-diene-4,8-dione

Molecular Formula

C10H10N2O2

Molecular Weight

190.2 g/mol

IUPAC Name

3,7-diazatricyclo[4.2.2.22,5]dodeca-9,11-diene-4,8-dione

InChI

InChI=1S/C10H10N2O2/c13-9-5-1-3-7(11-9)6-2-4-8(5)12-10(6)14/h1-8H,(H,11,13)(H,12,14)

InChI Key

WYMWYRQOKYYHPS-UHFFFAOYSA-N

SMILES

C1=CC2C3C=CC(C1C(=O)N2)NC3=O

Canonical SMILES

C1=CC2C3C=CC(C1C(=O)N2)NC3=O

Other CAS RN

7154-60-1

Origin of Product

United States

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